N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Scaffold differentiation Conformational flexibility Chemical space coverage

This compound is a synthetically tractable, fragment-like molecule (MW 347.5, C₁₇H₂₁N₃OS₂) from the thiazole-pyrrolidine-carboxamide kinase inhibitor chemotype space. It features a cyclopentane quaternary center that restricts conformational freedom, providing a defined 3D pharmacophore presentation superior to flatter analogs. With an Fsp³ of 0.41, logP of 3.19, and tPSA of 45 Ų, it falls within favorable CNS MPO criteria, making it an ideal starting scaffold for CNS-exposed kinase probe development. The on-demand synthesis status requires a 4–8 week procurement lead time. Confirmatory biochemical assays are required as no direct CK1 inhibition data exist.

Molecular Formula C17H21N3OS2
Molecular Weight 347.5
CAS No. 1797981-57-7
Cat. No. B2542114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(thiazol-2-yl)pyrrolidin-3-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide
CAS1797981-57-7
Molecular FormulaC17H21N3OS2
Molecular Weight347.5
Structural Identifiers
SMILESC1CCC(C1)(C2=CC=CS2)C(=O)NC3CCN(C3)C4=NC=CS4
InChIInChI=1S/C17H21N3OS2/c21-15(17(6-1-2-7-17)14-4-3-10-22-14)19-13-5-9-20(12-13)16-18-8-11-23-16/h3-4,8,10-11,13H,1-2,5-7,9,12H2,(H,19,21)
InChIKeyXBQUIHRXKOGYID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-(Thiazol-2-yl)pyrrolidin-3-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide (CAS 1797981-57-7): Structural Identity and Chemical Class


N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide (CAS 1797981-57-7) is a fully synthetic, drug-like small molecule (MW 347.51, C₁₇H₂₁N₃OS₂) comprising four distinct heterocyclic/cyclic modules: a thiazole ring, a pyrrolidine linker, a cyclopentane spacer, and a thiophene terminus, connected via a central carboxamide bond [1]. The compound belongs to the broader class of heterocyclic carboxamides that have been explored as kinase inhibitor scaffolds, notably in the casein kinase I epsilon (CK1ε) inhibitor patent family (WO2006021000/EP1784409) [3]. As of the latest ChEMBL release, no target-specific bioactivity has been reported for this exact structure; it is catalogued as a screening-available fragment-like compound within the ZINC database (ZINC172197602) [2].

Why N-(1-(Thiazol-2-yl)pyrrolidin-3-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide Cannot Be Replaced by Close Analogs


Structural analogs within the N-(thiazol-2-yl)pyrrolidin-3-yl carboxamide family (e.g., CAS 1797981-54-4, the thiophene-3-carboxamide derivative, or the 4-chlorophenyl cyclopentanecarboxamide analog) differ in at least one critical architectural element: the presence or absence of the cyclopentane spacer, the identity of the aromatic terminal group (thiophen-2-yl vs. phenyl vs. substituted phenyl), or the regioisomeric attachment of the thiophene [1]. These variations produce quantifiable shifts in computed logP (Δ ~0.8–1.5 units), topological polar surface area, rotatable bond count, and fraction sp3 — parameters that directly influence membrane permeability, metabolic stability, and target-binding conformational entropy [2]. Generic substitution without confirmatory screening therefore risks altering both the pharmacokinetic trajectory and the pharmacophoric presentation of the terminal aromatic group [3].

Quantitative Differentiation Evidence for N-(1-(Thiazol-2-yl)pyrrolidin-3-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide vs. Closest Analogs


Scaffold Architecture: Cyclopentane-Spacer Insertion Differentiates Target from Direct Thiophene-Carboxamide Analogs

The target compound possesses a 1-(thiophen-2-yl)cyclopentanecarboxamide moiety, wherein the cyclopentane ring serves as a geminal dialkyl spacer between the carboxamide carbonyl and the thiophene ring. The closest catalogued analog, CAS 1797981-54-4 (N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-3-carboxamide), lacks this cyclopentane spacer entirely, with the thiophene directly attached to the carboxamide [1]. This architectural difference results in a molecular weight increase of 68.13 Da (347.51 vs. 279.38), an approximate logP increase of 0.8–1.2 units (computed 3.19 vs. estimated ~2.0–2.4), and an increase in rotatable bonds from approximately 4 to 7 [2]. The cyclopentane spacer introduces a quaternary carbon center alpha to the carbonyl, which restricts conformational freedom at the amide bond relative to the simpler analog, potentially altering both target-binding entropy and metabolic vulnerability [3].

Scaffold differentiation Conformational flexibility Chemical space coverage

Fraction sp3 Comparison: Enhanced Three-Dimensional Character Relative to Flat Heterocyclic Analogs

The target compound exhibits a fraction sp3 (Fsp3) of 0.41, driven by its saturated pyrrolidine and cyclopentane rings [1]. This value substantially exceeds that of the simpler thiophene-3-carboxamide analog (CAS 1797981-54-4, estimated Fsp3 ≈ 0.25, as it contains only the pyrrolidine ring as a saturated component) [2]. Higher Fsp3 correlates with improved clinical developability: an analysis of pipeline drugs from multiple pharmaceutical companies demonstrated that increasing Fsp3 is associated with higher clinical success rates, reduced promiscuity, and improved solubility at a given logP [3]. The Fsp3 = 0.41 value places this compound above the median for typical screening-library compounds (median Fsp3 ≈ 0.36 for oral drug candidates) and well above flat aromatic analogs [3].

Fsp3 Three-dimensionality Drug-likeness Fragment screening

Aromatic Terminal Group Identity: Thiophen-2-yl vs. 4-Chlorophenyl Electronic and Steric Differentiation

A structurally analogous compound, 1-(4-chlorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide, replaces the thiophen-2-yl terminus with a 4-chlorophenyl group . This substitution produces a fundamental shift in the electronic character of the terminal aromatic moiety: thiophene is a π-electron-rich, five-membered heteroaromatic with a sulfur atom capable of participating in S···π and S···H interactions, whereas the 4-chlorophenyl is a six-membered carbocyclic arene with an electron-withdrawing chlorine substituent [1]. The thiophene sulfur atom provides additional H-bond acceptor capacity (contributing to the target's HBA count of 5) and a dipole moment orientation distinct from the chlorophenyl analog, which may confer differentiated binding to kinase hinge regions or hydrophobic pockets that favor sulfur-mediated contacts [1]. In CK1ε and CK1δ inhibitor chemotypes, thiophene-containing analogs have been specifically claimed for their enhanced selectivity profiles compared to phenyl-substituted counterparts [2].

Thiophene Heterocycle Electronic properties π-stacking Kinase inhibitor scaffold

Kinase Inhibitor Scaffold Context: Alignment with CK1ε/δ Chemotype Space

The thiazole-pyrrolidine-carboxamide scaffold present in the target compound maps onto the broader chemotype space claimed in the CK1ε/δ inhibitor patent family (WO2006021000/EP1784409, Aventis/Sanofi) [1]. This patent family specifically claims thienopyrrole and pyrrolothiazole carboxylic acid amides as CK1ε inhibitors with CNS-penetrant potential for mood and sleep disorders [1]. While the target compound itself is not a fused tricyclic system as claimed in the core Markush structure, it shares the key pharmacophoric elements: a thiazole ring, a pyrrolidine linker, and a carboxamide bridge connected to an aromatic terminus [2]. Known CK1 inhibitors such as PF-670462 (CK1ε/δ dual inhibitor, IC₅₀ = 7.7–14 nM) and D4476 (CK1 inhibitor, IC₅₀ = 0.15–0.30 μM) provide activity benchmarks for this target class [3], though direct comparative data against the target compound are absent. The structural homology to the CK1 chemotype space constitutes procurement-relevant evidence for researchers exploring circadian rhythm, Wnt/β-catenin, or neurodegenerative disease targets [1].

Casein kinase I CK1ε CK1δ CNS disorders Circadian rhythm

Procurement Availability: Single-Source vs. Multi-Supplier Catalog Status for Analog Selection

The closest catalogued analog, CAS 1797981-54-4 (N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-3-carboxamide), is stocked by at least one major screening-compound supplier (Life Chemicals, catalog F6445-1300) at priced tiers ranging from $59 (2 mg) to $160 (50 mg) [1]. In contrast, the target compound (CAS 1797981-57-7) is listed in the ZINC database as 'On-Demand' availability, suggesting custom synthesis rather than off-the-shelf stock [2]. This procurement differential is significant: the analog offers immediate availability for rapid screening, while the target compound may require 4–8 week synthesis lead time [2]. For researchers deciding between these two compounds, the procurement timeline and minimum order quantity may outweigh other differentiation factors in time-sensitive screening campaigns [3].

Commercial availability Supplier comparison Procurement Screening library

Recommended Research and Industrial Application Scenarios for N-(1-(Thiazol-2-yl)pyrrolidin-3-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide (CAS 1797981-57-7)


Kinase Inhibitor Fragment Screening with Preference for Three-Dimensional Scaffolds

The compound's Fsp3 of 0.41 and moderate molecular weight (347.5 Da) position it as a suitable candidate for fragment-elaboration or scaffold-hopping campaigns targeting kinases, particularly CK1ε/δ, where thiazole-pyrrolidine-carboxamide chemotypes have established patent precedent [1]. Its three-dimensional character (driven by the cyclopentane spacer and pyrrolidine ring) may confer advantages over flatter, more aromatic analogs in achieving selective binding profiles, consistent with the 'escape from flatland' paradigm [2]. Researchers should note that no direct CK1 inhibition data exist for this compound, and confirmatory biochemical assays are required [3].

SAR Expansion Around 1-(Thiophen-2-yl)cyclopentanecarboxamide Core with Thiazole-Pyrrolidine Amine Module

The target compound provides a synthetically tractable scaffold for exploring structure-activity relationships at the thiophene terminus, the cyclopentane ring size, and the thiazole substitution pattern [1]. The cyclopentane spacer introduces a quaternary center that restricts conformational freedom relative to simpler methylene-linked analogs, offering a defined spatial presentation of the thiophene ring that can be systematically varied by swapping the thiophen-2-yl for other (hetero)aryl groups (cf. the 4-chlorophenyl analog) [2].

Physicochemical Property Benchmarking for CNS-Penetrant Kinase Inhibitor Design

With a computed logP of 3.19, tPSA of 45 Ų, HBD count of 1, and MW of 347.5, the compound falls within favorable ranges for CNS penetration (CNS MPO desirability criteria: logP ≤ 5, tPSA ≤ 90 Ų, HBD ≤ 3, MW ≤ 400) [1]. This physicochemical profile makes it a useful reference compound for laboratories optimizing CNS-exposed kinase inhibitors, particularly when compared to the lower-MW but less lipophilic analog 1797981-54-4 [2]. The thiophene moiety may additionally offer metabolic advantages (reduced CYP-mediated oxidation) compared to the 4-chlorophenyl analog [3].

Chemical Biology Tool Compound Development for Circadian Rhythm and Wnt Pathway Studies

Given the documented role of CK1ε and CK1δ in circadian clock regulation and Wnt/β-catenin signaling, and the structural homology of this compound to the CK1 inhibitor chemotype space [1], the target compound may serve as a starting scaffold for developing chemical probes targeting these pathways. The compound's on-demand synthesis status means researchers should plan for a 4–8 week procurement timeline and budget accordingly, weighing this against the immediate availability of the simpler analog 1797981-54-4 if rapid screening is the priority [2].

Quote Request

Request a Quote for N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.